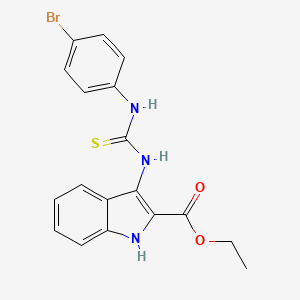
ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an indole ring, a thiourea moiety, and a bromophenyl group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate typically involves a multi-step process. One common method includes the initial formation of the indole-2-carboxylate ester, followed by the introduction of the thiourea moiety and the bromophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Formation of Indole-2-Carboxylate Ester: This step involves the reaction of indole with ethyl chloroformate in the presence of a base such as triethylamine.
Introduction of Thiourea Moiety: The indole-2-carboxylate ester is then reacted with thiourea in the presence of a suitable catalyst, such as a transition metal complex.
Addition of Bromophenyl Group: Finally, the bromophenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a palladium catalyst and a boronic acid derivative of the bromophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
科学的研究の応用
Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms and pathways.
Medicine: Its role as a precursor in the synthesis of pharmacologically active compounds highlights its importance in medicinal chemistry.
Industry: The compound can be used in the development of new materials and as a building block in the synthesis of specialty chemicals.
作用機序
The mechanism of action of ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiourea moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The indole ring can also participate in binding interactions with biological macromolecules, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Ethyl 3-(4-bromophenyl)-1H-indole-2-carboxylate: Lacks the thiourea moiety, which may result in different biological activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of an indole ring, leading to different chemical properties and applications.
Uniqueness
Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the thiourea moiety and the indole ring allows for diverse interactions with biological targets, making it a versatile compound for research and development.
特性
IUPAC Name |
ethyl 3-[(4-bromophenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-2-24-17(23)16-15(13-5-3-4-6-14(13)21-16)22-18(25)20-12-9-7-11(19)8-10-12/h3-10,21H,2H2,1H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQNEZBZBHGKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














